molecular formula C19H17ClFN3O3 B2572398 N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide CAS No. 1251598-04-5

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide

Cat. No.: B2572398
CAS No.: 1251598-04-5
M. Wt: 389.81
InChI Key: KIXRJLHUTJDASV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide is a potent and selective cell-permeable inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine kinase encoded in the critical region of Down syndrome (DS) and is implicated in multiple neurodevelopmental and neurodegenerative pathways. This compound has emerged as a crucial pharmacological tool for investigating the role of DYRK1A in the context of tau phosphorylation and Alzheimer's disease pathogenesis , as well as in Down syndrome-associated cognitive deficits . Its primary research value lies in its ability to selectively modulate DYRK1A activity, which is known to phosphorylate key substrates involved in neuronal differentiation, synaptic plasticity, and cell cycle control. By inhibiting DYRK1A, researchers can probe mechanisms underlying abnormal phosphorylation of proteins like tau and amyloid precursor protein (APP), potentially uncovering novel therapeutic strategies for conditions like Alzheimer's disease and DS. The compound's mechanism of action involves competitive binding at the ATP-binding site of the DYRK1A kinase domain, effectively suppressing its catalytic activity and downstream signaling cascades. Ongoing research continues to explore its potential in modulating neuronal excitability and network synchronization , further solidifying its status as an indispensable compound for cutting-edge neuroscience and neuropharmacology studies.

Properties

IUPAC Name

N-(4-chloro-2-methoxy-5-methylphenyl)-2-[5-(4-fluorophenyl)-3-oxo-1H-pyrazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3/c1-11-7-16(17(27-2)8-14(11)20)22-18(25)10-24-19(26)9-15(23-24)12-3-5-13(21)6-4-12/h3-9,23H,10H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXRJLHUTJDASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CN2C(=O)C=C(N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide, commonly referred to by its CAS number 1251598-04-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is C19H17ClFN3O3C_{19}H_{17}ClFN_{3}O_{3} with a molecular weight of approximately 389.8 g/mol. The compound features a complex structure that includes multiple functional groups conducive to various biological interactions.

PropertyValue
Molecular FormulaC₁₉H₁₇ClFN₃O₃
Molecular Weight389.8 g/mol
CAS Number1251598-04-5
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

This compound exhibits potential biological activities that may include:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor growth through the modulation of specific signaling pathways involved in cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The presence of the pyrazole moiety is often associated with anti-inflammatory properties, potentially making this compound useful in treating inflammatory diseases.
  • Antimicrobial Properties : Some derivatives of similar structures have shown antimicrobial effects, suggesting potential applications in combating bacterial infections.

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of this compound against various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values varying across different cell lines.

Study 2: Anti-inflammatory Activity

In an animal model of inflammation, administration of this compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. These findings support the hypothesis that the compound may exert anti-inflammatory effects through the inhibition of pro-inflammatory cytokines.

Table 2: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerIC50 values < 10 µM in cell lines
Anti-inflammatoryDecreased TNF-alpha and IL-6 levels
AntimicrobialPotential activity noted

Scientific Research Applications

Chemical Properties and Structure

The compound has a complex molecular structure characterized by several functional groups that contribute to its biological activity. Its molecular formula is C24H20ClFN2O4C_{24}H_{20}ClFN_2O_4 with a molecular weight of approximately 470.9 g/mol. The presence of chlorine and fluorine atoms enhances its bioactivity, making it a candidate for various pharmacological applications.

Pharmacological Applications

  • Anti-inflammatory Activity
    • The compound has shown promise as an anti-inflammatory agent. In silico studies indicate its potential as a 5-lipoxygenase inhibitor, which is crucial for mediating inflammatory responses in the body . This suggests that it may be effective in treating conditions like arthritis and other inflammatory diseases.
  • Anticancer Properties
    • Preliminary studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, which can be attributed to its structural features that interact with signaling pathways involved in cell survival and proliferation .
  • Antimicrobial Activity
    • The compound's structural characteristics suggest potential antimicrobial properties. Similar compounds within this chemical class have been reported to disrupt bacterial enzyme functions and inhibit fungal growth by targeting ergosterol synthesis, which is essential for fungal cell membranes .

Case Study 1: In Silico Docking Studies

A study employing molecular docking techniques evaluated the binding affinity of N-(4-chloro-2-methoxy-5-methylphenyl)-2-(3-(4-fluorophenyl)-5-oxo-2,5-dihydro-1H-pyrazol-1-yl)acetamide against various targets associated with inflammation and cancer. The results indicated strong interactions with key enzymes involved in these processes, suggesting a pathway for further development as a therapeutic agent .

Case Study 2: Antitumor Activity Evaluation

In an experimental setting, derivatives of this compound were synthesized and tested against human cancer cell lines, including breast and colon cancer cells. The results demonstrated significant cytotoxicity, leading researchers to propose further optimization of the structure for enhanced activity against resistant cancer types .

Comparison with Similar Compounds

Core Structural Features

The compound shares a pyrazole-acetamide backbone with derivatives reported in (e.g., compounds 3a–3p ) . Key differences include:

Feature Target Compound Analogs (e.g., 3a–3d)
Pyrazole Substituents 4-Fluorophenyl at position 3; ketone at position 5 Varied aryl groups (e.g., phenyl, 4-chlorophenyl); cyano group at position 4
Phenyl Ring 4-Chloro-2-methoxy-5-methylphenyl Unsubstituted or halogenated phenyl rings (e.g., 4-chlorophenyl, 4-fluorophenyl in 3d)
Linkage Acetamide Carboxamide

Physicochemical and Analytical Comparisons

Spectroscopic and Elemental Analysis

Compounds in were characterized via ¹H-NMR, MS, and elemental analysis . Key data for analogs include:

Compound Melting Point (°C) MS ([M+H]+) Key ¹H-NMR Signals (δ, ppm)
3a 133–135 403.1 8.12 (s, 1H), 7.61–7.43 (m, 10H), 2.66 (s, 3H)
3d 181–183 421.0 8.12 (s, 1H), 7.51–7.21 (m, 9H), 2.66 (s, 3H)

The target compound’s 4-fluorophenyl group (as in 3d ) would likely produce similar aromatic splitting patterns in ¹H-NMR, while the methoxy group (δ ~3.8–4.0 ppm) and methyl group (δ ~2.4 ppm) would introduce distinct signals.

Computational and Crystallographic Tools

While crystallographic data for the target compound are absent, software such as SHELXL (for refinement) and Multiwfn (for electronic structure analysis) are widely used for such comparisons . For example:

  • SHELX enables precise determination of bond lengths/angles, critical for comparing pyrazole ring geometries .
  • Multiwfn could analyze electron localization differences caused by substituents like methoxy vs. cyano .

Functional Implications of Substituent Variations

Electronic Effects

  • 3d in ) .
  • Methoxy Group : Electron-donating nature may increase electron density on the phenyl ring, altering binding interactions in biological targets.

Steric and Solubility Considerations

  • The methyl group on the phenyl ring adds steric bulk, which might hinder rotational freedom compared to smaller substituents (e.g., chloro).
  • Methoxy groups generally improve aqueous solubility relative to halogens, though this depends on overall molecular weight and crystal packing .

Q & A

Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via a multi-step approach:

  • Step 1: Condensation of substituted phenylhydrazines with β-keto esters to form the pyrazolone core.
  • Step 2: Chloroacetylation of intermediates using reagents like chloroacetyl chloride in DMF with potassium carbonate as a base (stirred at room temperature, monitored by TLC) .
  • Step 3: Coupling the pyrazolone moiety to the chloro-substituted acetamide via nucleophilic substitution.
    Optimization Tips:
  • Use anhydrous solvents (e.g., DMF) to minimize side reactions.
  • Monitor reaction progress with TLC and adjust stoichiometry (e.g., 1.5 equivalents of chloroacetylated intermediates) .

Q. How should researchers characterize this compound using spectroscopic techniques?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify methoxy (-OCH₃), methyl (-CH₃), and aromatic protons. For example, the 4-fluorophenyl group shows splitting patterns due to para-fluorine coupling .
    • ¹³C NMR: Confirm carbonyl (C=O) and quaternary carbons in the pyrazolone ring.
  • IR Spectroscopy: Look for peaks at ~1650–1750 cm⁻¹ (amide C=O and pyrazolone C=O) and ~1250 cm⁻¹ (C-F stretching) .
  • Mass Spectrometry: Validate molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:

  • Hypoglycemic Activity: Use streptozotocin-induced diabetic rodent models. Measure blood glucose levels post-administration and compare with controls. Prioritize dose-response curves (e.g., 50–200 mg/kg) .
  • Antimicrobial Screening: Employ agar diffusion assays against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and assess minimum inhibitory concentrations (MICs) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Control for Purity: Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Validate Assay Conditions: Standardize protocols (e.g., cell line passage number, incubation time) to reduce variability.
  • Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) to identify key pharmacophores .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

Methodological Answer:

  • Salt Formation: React with hydrochloric acid to form water-soluble hydrochloride salts.
  • Nanoparticle Formulation: Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance dissolution rates .
  • LogP Adjustment: Introduce polar groups (e.g., -OH, -COOH) while monitoring partition coefficients via computational tools like MarvinSketch .

Q. How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol/water. Resolve bond angles and confirm the pyrazolone ring’s keto-enol tautomerism.
  • Validate Against Spectral Data: Cross-check SCXRD results with NMR/IR data (e.g., confirm absence of enolic -OH in IR) .

Q. What advanced computational methods predict binding modes with target proteins?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with enzymes (e.g., α-glucosidase for hypoglycemic studies). Focus on hydrogen bonding with the acetamide group and π-π stacking with the fluorophenyl ring .
  • Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) of ligand-protein complexes .

Q. How should safety protocols be designed for handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., DMF) .
  • Spill Management: Neutralize spills with activated charcoal and dispose via hazardous waste protocols .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.